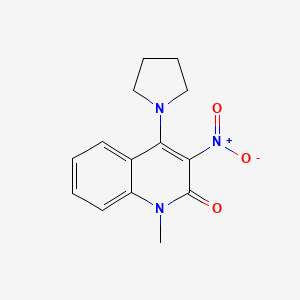

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one (hereafter referred to as MNQ) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to MNQ, drawing from diverse scientific literature.

Synthesis of MNQ

The synthesis of MNQ typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent functionalization. The synthetic pathways often utilize starting materials that are readily available and involve standard organic reactions such as nucleophilic substitutions and cyclizations. For example, one common method involves the reaction of 3-nitroquinolin-2-one with pyrrolidine under controlled conditions to yield MNQ in good yields.

Antimicrobial Activity

MNQ has demonstrated notable antibacterial properties against various pathogens. In a comparative study, MNQ exhibited Minimum Inhibitory Concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

| Bacillus cereus | 16.4 |

These results indicate that MNQ may serve as a lead compound for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

Recent studies have also explored the anticancer potential of MNQ. In vitro assays using pancreatic cancer cell lines such as Panc-1 and Miapaca-2 revealed that MNQ significantly inhibited cell proliferation. The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression, which is critical for effective cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 15.0 |

| Miapaca-2 | 18.5 |

| BxPC-3 | 20.0 |

These findings highlight MNQ's potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of MNQ is closely related to its chemical structure. Modifications on the quinoline ring or the pyrrolidine side chain can significantly alter its potency and selectivity. For instance, substituting different groups on the nitrogen atom of the pyrrolidine has been shown to enhance antibacterial activity, while certain modifications reduce cytotoxicity against normal cells.

Key SAR Findings

- Electron-withdrawing groups at position 3 of the quinoline ring enhance antibacterial activity.

- Alkyl substitutions on the pyrrolidine moiety improve solubility and bioavailability.

- The presence of a nitro group at position 3 is crucial for maintaining biological activity.

Case Studies

Several case studies have illustrated the efficacy of MNQ in various biological assays:

- Antibacterial Efficacy : A study conducted on a series of derivatives showed that MNQ outperformed standard antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus.

- Anticancer Studies : In vivo studies using mouse models demonstrated that MNQ significantly reduced tumor size in pancreatic cancer xenografts compared to control groups.

- Mechanistic Insights : Research has indicated that MNQ induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.

科学研究应用

Synthesis and Chemical Properties

The compound can be synthesized through various methods, typically involving the alkylation of 3-nitroquinolin-2-one derivatives with pyrrolidine. The synthesis process often requires careful control of reaction conditions to achieve high yields and purity. The molecular formula is C14H15N3O3 with a molecular weight of 273.29 g/mol. Its structure includes a quinoline core with a nitro group and a pyrrolidine moiety, which may influence its biological activity.

Neuronal Nitric Oxide Synthase Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Inhibitors of nNOS are of interest for treating neurological disorders due to their role in regulating nitric oxide levels in the nervous system. For instance, a related series of compounds demonstrated significant efficacy in preclinical models for pain management by reversing hyperalgesia in rat models at doses around 30 mg/kg . This suggests that 1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one could share similar pharmacological properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of quinoline structures exhibit antibacterial activity against a range of pathogens, including those resistant to conventional antibiotics. The presence of the nitro group is thought to enhance this activity by increasing the compound's reactivity towards bacterial enzymes .

Pain Management

The ability of this compound to inhibit nNOS positions it as a candidate for developing analgesics targeting neuropathic pain. The modulation of nitric oxide production is crucial in pain pathways, making nNOS inhibitors valuable in managing chronic pain conditions .

Anticancer Applications

Emerging evidence suggests that compounds with similar structures may possess anticancer properties. The quinoline scaffold has been associated with various anticancer activities due to its ability to interact with multiple biological targets within cancer cells. Further studies are needed to evaluate the specific effects of this compound on cancer cell lines and its mechanisms of action .

Case Studies

化学反应分析

Nitro Group Reduction

The nitro group at position 3 undergoes selective reduction to form an amine derivative, a critical step for further functionalization.

Reduction with Pd/C under hydrogen gas provides higher efficiency due to milder conditions and reduced side reactions . The resulting amine serves as a precursor for coupling with thiophene amidines or other electrophiles in drug-discovery workflows .

Functionalization via Cycloaddition

The pyrrolidine substituent participates in 1,3-dipolar cycloaddition reactions, enabling the formation of fused heterocycles.

Example Reaction :

-

Substrate : 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one

-

Reagent : Azomethine ylide (generated from ninhydrin and benzylamine)

-

Conditions : Reflux in methanol (2–3 h)

-

Product : Dispiro indenoquinoxaline-pyrrolidine-quinolone hybrid .

This reaction leverages the pyrrolidine nitrogen’s nucleophilicity to construct polycyclic architectures with potential anticancer activity .

Electrophilic Substitution on the Quinoline Core

The electron-deficient quinoline ring directs electrophiles to specific positions.

Bromination at C-6 facilitates subsequent Suzuki-Miyaura couplings for diversification .

Reductive Amination of the Pyrrolidine Moiety

The pyrrolidine ring undergoes reductive alkylation to enhance lipophilicity or binding affinity.

Protocol :

-

Substrate : this compound

-

Reagent : Formaldehyde, NaBH₃CN

-

Conditions : THF, 0°C → RT

This modification improves metabolic stability by reducing P-glycoprotein-mediated efflux .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the lactam ring undergoes hydrolysis:

-

Acidic Hydrolysis (6M HCl, reflux): Forms 3-nitro-4-(pyrrolidin-1-yl)quinoline-2-carboxylic acid .

-

Basic Hydrolysis (NaOH, ethanol/water): Yields a water-soluble carboxylate salt .

Biological Activity Post-Modification

Derivatives exhibit enhanced pharmacological properties:

Stability and Reactivity Considerations

属性

IUPAC Name |

1-methyl-3-nitro-4-pyrrolidin-1-ylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-15-11-7-3-2-6-10(11)12(16-8-4-5-9-16)13(14(15)18)17(19)20/h2-3,6-7H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSGQHBMDVODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。